METHANONE](/img/structure/B3490077.png)
[4-(3,4-DICHLOROPHENYL)PIPERAZINO](3-PYRIDYL)METHANONE
Descripción general
Descripción
4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a pyridylmethanone moiety
Métodos De Preparación
The synthesis of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the dichlorophenyl and pyridylmethanone groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Substitution Reactions:
Coupling with Pyridylmethanone: The final step involves coupling the substituted piperazine with a pyridylmethanone derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Análisis De Reacciones Químicas
4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing new substituents and altering the compound’s properties.
Aplicaciones Científicas De Investigación
4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents, which may exhibit different pharmacological properties.
Dichlorophenyl Compounds: Molecules with dichlorophenyl groups but different core structures, affecting their reactivity and applications.
Pyridylmethanone Derivatives: Compounds with pyridylmethanone moieties but different substituents, influencing their chemical behavior and uses.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar molecules, making it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-14-4-3-13(10-15(14)18)20-6-8-21(9-7-20)16(22)12-2-1-5-19-11-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMHMRIEDWOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


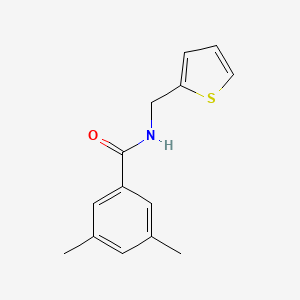
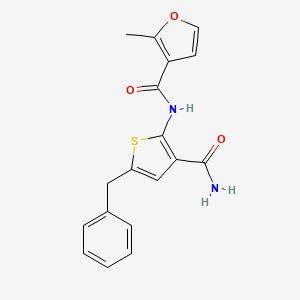
![(5-ETHYL-3-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3490006.png)
![METHYL 3-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B3490014.png)

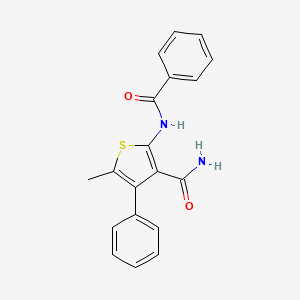
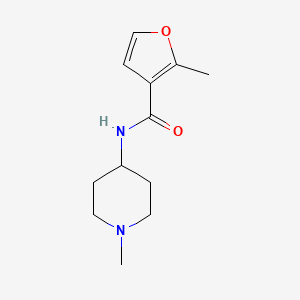
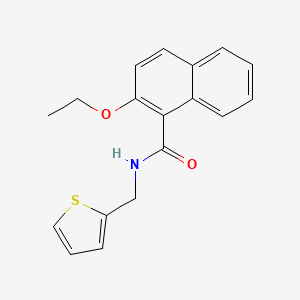
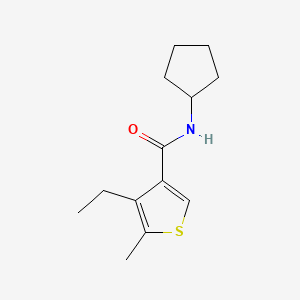
![methyl 5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3490056.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B3490063.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490064.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3490088.png)
